1-(4-chlorophenyl)-N-(3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-(4-chlorophenyl)-N-(3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of pyrrolidine carboxamides This compound is characterized by the presence of a chlorophenyl group, a nitrophenyl group, and a pyrrolidine ring with a carboxamide functional group
Preparation Methods
The synthesis of 1-(4-chlorophenyl)-N-(3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide involves multiple steps, typically starting with the preparation of the pyrrolidine ring. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a solvent like THF (tetrahydrofuran). The resulting intermediate is then reacted with 4-chlorophenyl and 3-nitrophenyl groups to form the final product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
1-(4-chlorophenyl)-N-(3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while oxidation can lead to various oxidized forms of the compound.
Scientific Research Applications
1-(4-chlorophenyl)-N-(3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structural features may offer advantages.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-(3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(4-chlorophenyl)-N-(3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:
N-(4-chlorophenyl)-3-nitrobenzamide: This compound shares the chlorophenyl and nitrophenyl groups but lacks the pyrrolidine ring, resulting in different chemical and biological properties.
5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine:
The uniqueness of this compound lies in its combination of functional groups and the presence of the pyrrolidine ring, which imparts specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C17H14ClN3O4 |
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Molecular Weight |
359.8g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-(3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C17H14ClN3O4/c18-12-4-6-14(7-5-12)20-10-11(8-16(20)22)17(23)19-13-2-1-3-15(9-13)21(24)25/h1-7,9,11H,8,10H2,(H,19,23) |
InChI Key |
NFBBQCUUJMALHM-UHFFFAOYSA-N |
SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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